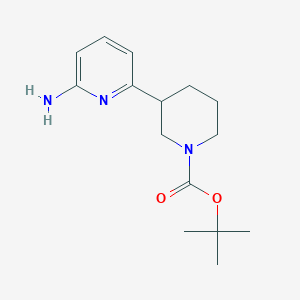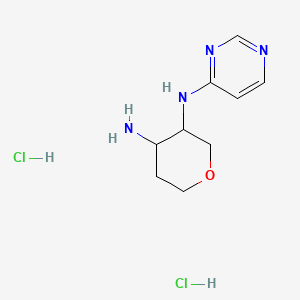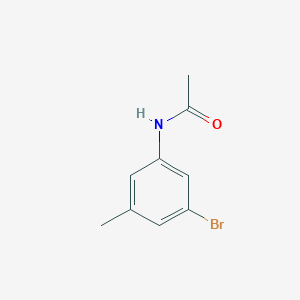![molecular formula C16H14N2O4 B12302220 1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12302220.png)
1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-(4-metoxibencil)-2-oxo-2,3-dihidro-1H-benzo[d]imidazol-5-carboxílico es un compuesto orgánico complejo que pertenece a la clase de derivados de benzimidazol. Los benzimidazoles son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal. Este compuesto particular presenta un núcleo de benzimidazol con un grupo metoxibencilo y un grupo funcional ácido carboxílico, lo que lo convierte en una molécula versátil para diversas aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 1-(4-metoxibencil)-2-oxo-2,3-dihidro-1H-benzo[d]imidazol-5-carboxílico normalmente implica los siguientes pasos:
Formación del núcleo de benzimidazol: El núcleo de benzimidazol se puede sintetizar mediante la condensación de o-fenilendiamina con un derivado de ácido carboxílico adecuado en condiciones ácidas.
Introducción del grupo metoxibencilo: El grupo metoxibencilo se puede introducir mediante una reacción de sustitución nucleofílica utilizando cloruro de 4-metoxibencilo y una base adecuada.
Oxidación y carboxilación: Los pasos finales implican la oxidación para introducir el grupo oxo y la carboxilación para agregar el grupo funcional ácido carboxílico.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la selección de alto rendimiento para condiciones de reacción óptimas y técnicas de purificación avanzadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 1-(4-metoxibencil)-2-oxo-2,3-dihidro-1H-benzo[d]imidazol-5-carboxílico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para convertir el grupo oxo en un grupo hidroxilo.
Sustitución: Las reacciones de sustitución nucleofílica y electrófila se pueden emplear para introducir diferentes sustituyentes en el núcleo de benzimidazol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) y el hidruro de aluminio y litio (LiAlH₄) se utilizan comúnmente.
Sustitución: Los reactivos como los haluros de alquilo y las bases (por ejemplo, hidruro de sodio) se utilizan para la sustitución nucleofílica, mientras que la sustitución electrófila puede implicar reactivos como los cloruros de acilo y los ácidos de Lewis.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden introducir una variedad de grupos funcionales, lo que lleva a diversos derivados.
Aplicaciones Científicas De Investigación
El ácido 1-(4-metoxibencil)-2-oxo-2,3-dihidro-1H-benzo[d]imidazol-5-carboxílico tiene numerosas aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos medicamentos.
Industria: El compuesto se utiliza en el desarrollo de materiales funcionales, como colorantes y catalizadores.
Mecanismo De Acción
El mecanismo de acción del ácido 1-(4-metoxibencil)-2-oxo-2,3-dihidro-1H-benzo[d]imidazol-5-carboxílico implica su interacción con objetivos moleculares y vías específicas. Se sabe que el núcleo de benzimidazol interactúa con diversas enzimas y receptores, lo que lleva a la inhibición o activación de procesos biológicos. El grupo metoxibencilo y el grupo funcional ácido carboxílico modulan aún más su actividad y especificidad.
Comparación Con Compuestos Similares
Compuestos similares
Bencimidazol: El compuesto principal, conocido por su amplia gama de actividades biológicas.
Ácido 2-oxo-2,3-dihidro-1H-benzo[d]imidazol-5-carboxílico: Un compuesto estrechamente relacionado con características estructurales similares.
Derivados de 4-metoxibencilo: Compuestos con el grupo metoxibencilo, conocidos por sus propiedades químicas únicas.
Singularidad
El ácido 1-(4-metoxibencil)-2-oxo-2,3-dihidro-1H-benzo[d]imidazol-5-carboxílico es único debido a la combinación de sus grupos funcionales, que confieren una reactividad química y una actividad biológica distintas. La presencia del grupo metoxibencilo aumenta su lipofilia, mientras que el grupo ácido carboxílico aumenta su solubilidad en entornos acuosos, lo que lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C16H14N2O4 |
|---|---|
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
1-[(4-methoxyphenyl)methyl]-2-oxo-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C16H14N2O4/c1-22-12-5-2-10(3-6-12)9-18-14-7-4-11(15(19)20)8-13(14)17-16(18)21/h2-8H,9H2,1H3,(H,17,21)(H,19,20) |
Clave InChI |
NPARUZBLDNQKRZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(=O)O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-N-methyl-1H-pyrazole-4-carboxamide hydrate](/img/structure/B12302145.png)

![4-[[3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B12302164.png)



![9-Tosyl-6-oxa-2,9-diazaspiro[4.5]decane hydrochloride](/img/structure/B12302182.png)
![(R)-N-((S)-1,3-Dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12302189.png)
![[5-(3,6-Diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B12302190.png)
![Methyl (2S)-3-methyl-2-{[4-(pyridin-2-yl)piperazine-1-carbonyl]amino}butanoate](/img/structure/B12302194.png)



